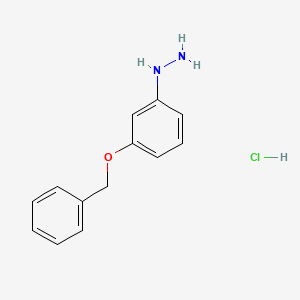

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Description

The exact mass of the compound (3-(Benzyloxy)phenyl)hydrazine hydrochloride is 250.0872908 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-(Benzyloxy)phenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzyloxy)phenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMGCMOISVZVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911037 | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-68-8, 109221-90-1, 56468-67-8 | |

| Record name | Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59146-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 56468-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth technical overview of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS Number: 56468-67-8), a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its properties, synthesis, and potential applications, grounded in scientific literature.

Core Compound Identification and Properties

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hydrazine derivative distinguished by a benzyloxy group at the meta-position of the phenyl ring. This structural feature imparts specific reactivity and makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds.

Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 56468-67-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅ClN₂O | |

| Molecular Weight | 250.72 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 204-206 °C | |

| Boiling Point | Approx. 438.5 °C at 760 mmHg | |

| Solubility | Soluble in polar solvents such as water and ethanol. | |

| Purity | Typically ≥95% | [2][3] |

Synthesis and Mechanistic Insights

Diagram 1: General Synthesis Pathway

Caption: General synthesis route for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Experimental Protocol: Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride (Adapted from a similar procedure)

This protocol is adapted from the synthesis of the para-isomer and should be optimized for the meta-isomer.

Materials:

-

3-Benzyloxyaniline hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Anhydrous Ether

-

Ice-salt bath

Procedure:

-

Diazotization:

-

Suspend 3-benzyloxyaniline hydrochloride in concentrated HCl in a flask cooled with an ice-salt bath to maintain a temperature between -12 °C and -6 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains within the specified range.

-

Stir the mixture for an additional hour at the same temperature.

-

Filter the cold mixture to remove any impurities.

-

-

Reduction:

-

Prepare a cold solution of tin(II) chloride dihydrate in concentrated HCl.

-

Slowly add the filtered diazonium salt solution to the tin(II) chloride solution, maintaining a low temperature (initially around -12 °C, gradually rising to 0 °C).

-

Continue stirring for several hours, allowing the reaction mixture to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with anhydrous ether.

-

Dry the product at room temperature to yield (3-(Benzyloxy)phenyl)hydrazine hydrochloride as a powder.

-

Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of a strong reducing agent like tin(II) chloride is necessary to efficiently reduce the diazonium group to a hydrazine.

Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons (around 5.0 ppm), and signals for the hydrazine protons.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the carbon attached to the hydrazine group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.

Biological and Pharmacological Profile

Hydrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on (3-(Benzyloxy)phenyl)hydrazine hydrochloride are limited, the structural motifs present suggest potential for various pharmacological applications.

Antitumor Activity

The indole nucleus, which can be readily synthesized from phenylhydrazine derivatives via the Fischer indole synthesis, is a prominent scaffold in many anticancer agents.[5][6] Indole derivatives have been shown to exhibit antitumor activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[5] The benzyloxy group in the starting material can be a key feature in the resulting indole, potentially influencing its biological activity. For instance, some indole-hydrazone derivatives have shown mild to moderate anticancer activity against breast cancer cell lines (MCF-7).[1][7]

Antibacterial and Antifungal Activity

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are widely recognized for their antimicrobial properties.[8][9][10][11] These compounds have demonstrated activity against a range of bacterial and fungal strains.[8][12] The specific substitution pattern on the phenyl ring of the hydrazine precursor can significantly impact the antimicrobial potency of the resulting hydrazone derivatives.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds containing benzyloxy-substituted phenyl rings. Studies have shown that certain benzyloxy-substituted molecules can act as monoamine oxidase B (MAO-B) inhibitors, which is a key target in the treatment of Parkinson's disease.[12] These compounds have demonstrated the ability to protect neuronal cells from neurotoxin-induced damage.[12] Furthermore, some O-benzyl derivatives have been investigated for their neuroprotective capabilities in mitigating the effects of nerve agents.[3]

Applications in Drug Development and Organic Synthesis

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[5][10][13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or ketone.

Diagram 2: Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer indole synthesis.

This versatility allows for the synthesis of a wide array of substituted indoles, which are core structures in many pharmaceuticals, including antimigraine drugs of the triptan class.[10]

Synthesis of Bioactive Hydrazones

As previously mentioned, (3-(Benzyloxy)phenyl)hydrazine hydrochloride can be readily converted into a variety of hydrazone derivatives by condensation with different aldehydes and ketones. These hydrazones can then be screened for a range of biological activities, including antimicrobial and anticancer properties.[8][11]

Safety, Handling, and Storage

As with all hydrazine derivatives, (3-(Benzyloxy)phenyl)hydrazine hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3]

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a chemical intermediate with considerable potential for applications in both synthetic organic chemistry and medicinal chemistry. Its utility as a precursor in the Fischer indole synthesis and for the creation of diverse hydrazones makes it a valuable tool for the development of novel therapeutic agents. While the biological activities of its direct derivatives are not yet extensively documented in peer-reviewed literature, the known pharmacological profiles of related indole and hydrazone compounds strongly suggest that this is a fertile area for future research. Further investigation into the synthesis and biological evaluation of novel compounds derived from (3-(Benzyloxy)phenyl)hydrazine hydrochloride is warranted and holds promise for the discovery of new drug candidates with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

References

- Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1235-1245.

- Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. (n.d.). Research Journal of Pharmacy and Technology.

- Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4878.

- Han, D., et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal, 21(4), 961-966.

- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Khan, S. A., et al. (2012). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 17(7), 8143-8153.

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3794.

- Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (n.d.).

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

(3-(Benzyloxy)phenyl)hydrazine. (n.d.). In PubChem. Retrieved from [Link]

- Sarvari, M., & Sharghi, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2586.

-

Fischer indole synthesis – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved from [Link]

- Supporting Information for. (n.d.). In The Royal Society of Chemistry.

- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2023). Antioxidants, 12(4), 932.

- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). International Journal of Molecular Sciences, 24(1), 854.

- Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (2021). Frontiers in Chemistry, 9, 747653.

- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). International Journal of Molecular Sciences, 24(1), 854.

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g. (n.d.). In Carl ROTH. Retrieved from [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. (n.d.). In Carl ROTH. Retrieved from [Link]

-

Phenylhydrazine hydrochloride. (n.d.). In NIST WebBook. Retrieved from [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 50 g. (n.d.). In Carl ROTH. Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 4. (3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | MDPI [mdpi.com]

- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. sryahwapublications.com [sryahwapublications.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

The Multifaceted Biological Landscape of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the identification of privileged scaffolds capable of interacting with multiple biological targets is a cornerstone of efficient drug discovery. The (3-(Benzyloxy)phenyl)hydrazine hydrochloride scaffold and its derivatives have emerged as a compelling class of compounds with a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules. Moving beyond a mere recitation of facts, this document delves into the "why" behind experimental design and the intricate structure-activity relationships that govern their therapeutic potential. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the full potential of this versatile chemical entity in your research and development endeavors.

The Core Moiety: Synthesis and Chemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

The synthetic accessibility of the (3-(Benzyloxy)phenyl)hydrazine hydrochloride core is a key enabler of its exploration in drug discovery. The general and adaptable nature of its synthesis allows for the facile generation of a diverse library of derivatives for biological screening.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride typically commences with the readily available 3-aminophenol. The following protocol outlines a reliable and scalable method.

Experimental Protocol: Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

-

Step 1: Benzylation of 3-Aminophenol.

-

To a solution of 3-aminophenol in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate.

-

Slowly add benzyl chloride to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the inorganic base, and concentrate the filtrate under reduced pressure.

-

Purify the crude 3-(benzyloxy)aniline by column chromatography or recrystallization to obtain a pure product.

-

-

Step 2: Diazotization of 3-(Benzyloxy)aniline.

-

Dissolve the synthesized 3-(benzyloxy)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Step 3: Reduction to (3-(Benzyloxy)phenyl)hydrazine Hydrochloride.

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours at a low temperature.

-

The resulting precipitate of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.

-

A Spectrum of Biological Activities: From Microbes to Neurons

Derivatives of (3-(Benzyloxy)phenyl)hydrazine hydrochloride have demonstrated a wide array of biological activities, making them attractive candidates for tackling diverse therapeutic challenges.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

A significant body of research points to the potent anticancer activity of phenylhydrazine and hydrazone derivatives. The proposed mechanisms of action are often multifaceted, including DNA intercalation and covalent binding, which can disrupt DNA replication and transcription in rapidly dividing cancer cells.

Quantitative Analysis of Anticancer Activity:

The in vitro cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying their potency.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylhydrazone Derivative A | MCF-7 (Breast) | 45.39 | |

| Phenylhydrazone Derivative B | HepG2 (Liver) | Not specified | |

| Hydrazide-Hydrazone 2f | Colo-205 (Colon) | 50.0 |

(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Technical Guide to its Presumed Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hydrazine derivative with potential applications in pharmaceutical research, attributed to its antitumor, antibacterial, antifungal, and neuroprotective properties.[1] While direct, in-depth studies on its specific cellular mechanism of action are not extensively documented in publicly available literature, its chemical structure as a hydrazine derivative provides a strong basis for predicting its molecular interactions and cellular effects. This guide synthesizes information on the known reactivity of hydrazine compounds and related substituted phenylhydrazines to propose a scientifically grounded, albeit presumptive, mechanism of action for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. We will delve into its likely role as an enzyme inhibitor, its potential for metabolic activation into reactive species, and the downstream cellular consequences. Furthermore, this document outlines detailed experimental protocols to rigorously test these hypotheses, providing a roadmap for future research and drug development efforts.

Introduction: The Chemical Nature and Biological Potential of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, with the molecular formula C13H15ClN2O, is an organic compound featuring a hydrazine group attached to a phenyl ring, which is further substituted with a benzyloxy group.[1] Hydrazine derivatives are a class of compounds known for their chemical reactivity and diverse biological activities. This reactivity is primarily centered around the hydrazine moiety (-NHNH2), which can undergo oxidation and readily reacts with carbonyl compounds like aldehydes and ketones to form stable hydrazones.[1]

The presence of the benzyloxy-phenyl group in (3-(Benzyloxy)phenyl)hydrazine hydrochloride likely influences its pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and specific interactions with biological targets. The reported biological activities, such as antitumor and neuroprotective effects, suggest that this compound interacts with critical cellular pathways.[1]

Proposed Core Mechanism of Action: Enzyme Inhibition via Covalent Modification

Based on the well-documented reactivity of the hydrazine functional group, the primary mechanism of action for (3-(Benzyloxy)phenyl)hydrazine hydrochloride is likely centered on enzyme inhibition . Hydrazine and its derivatives are known to be effective inhibitors of a variety of enzymes, often through the formation of covalent bonds with enzyme cofactors or active site residues.

Interaction with Carbonyl-Containing Cofactors and Substrates

A key feature of hydrazine is its nucleophilicity and its ability to react with aldehydes and ketones.[1] Many enzymes rely on carbonyl-containing cofactors, such as pyridoxal phosphate (PLP) in aminotransferases and decarboxylases, or have carbonyl groups within their substrates or active sites. (3-(Benzyloxy)phenyl)hydrazine hydrochloride can form a stable hydrazone adduct with these carbonyls, leading to irreversible inhibition of the enzyme.

// Node styles Enzyme [fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibited_Enzyme [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Proposed covalent inhibition mechanism.

Inhibition of Heme-Containing Enzymes and Oxidoreductases

Phenylhydrazine, a related compound, is known to interact with heme proteins. The metabolism of phenylhydrazine by enzymes like cytochrome P450 can generate reactive intermediates, including phenyldiazene and phenyl radicals.[2] These reactive species can covalently bind to the heme cofactor or protein residues, leading to enzyme inactivation. It is plausible that (3-(Benzyloxy)phenyl)hydrazine hydrochloride undergoes similar metabolic activation, leading to the inhibition of various heme-containing enzymes and other oxidoreductases.

Secondary Mechanism: Modulation of Cellular Redox State

Hydrazine derivatives have been shown to influence cellular redox homeostasis by modulating reactive oxygen species (ROS).[1] The metabolism of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, potentially through enzymatic and non-enzymatic pathways, could lead to the formation of free radicals. This can induce oxidative stress, a condition where the production of oxidants surpasses the cell's antioxidant capacity.[3] This increase in ROS can have pleiotropic effects, including the activation of stress-response pathways, damage to cellular macromolecules, and ultimately, apoptosis. This pro-oxidant activity could contribute to its observed antitumor effects.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms of action, a series of targeted experiments are required. The following protocols provide a framework for investigating the cellular and molecular effects of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

In Vitro Enzyme Inhibition Assays

Objective: To identify specific enzyme targets of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Methodology:

-

Enzyme Selection: Based on the known targets of other hydrazine derivatives, a panel of enzymes should be selected. This could include:

-

Decarboxylases: Aromatic L-amino acid decarboxylase (as is inhibited by 3-hydroxybenzylhydrazine).[4]

-

Oxidases: Monoamine oxidase (MAO), lysyl oxidase.

-

Heme proteins: Cytochrome P450 isoforms, catalase.

-

-

Assay Principle: Standard chromogenic or fluorogenic enzyme assays will be used. The rate of product formation will be measured in the presence and absence of varying concentrations of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

-

Data Analysis: IC50 values will be calculated to determine the inhibitory potency of the compound. Time-dependent inhibition assays should be performed to assess whether the inhibition is reversible or irreversible, which would be indicative of covalent modification.

Cell-Based Assays for Cellular Pathway Analysis

Objective: To determine the effect of (3-(Benzyloxy)phenyl)hydrazine hydrochloride on cellular viability, apoptosis, and ROS production.

Methodology:

-

Cell Culture: A panel of cell lines, including cancer cell lines and normal cell lines, will be treated with a dose range of the compound.

-

Viability Assay: Cell viability will be assessed using an MTT or similar colorimetric assay after 24, 48, and 72 hours of treatment.

-

Apoptosis Assay: Apoptosis will be quantified by flow cytometry using Annexin V/Propidium Iodide staining.

-

ROS Measurement: Intracellular ROS levels will be measured using a fluorescent probe such as DCFDA, followed by analysis with flow cytometry or a fluorescence plate reader.

Target Identification using Mass Spectrometry-Based Proteomics

Objective: To identify the direct protein targets of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in an unbiased manner.

Methodology:

-

Probe Synthesis: A "clickable" version of (3-(Benzyloxy)phenyl)hydrazine hydrochloride containing an alkyne or azide group would be synthesized for activity-based protein profiling (ABPP).

-

Cell Lysate Labeling: The probe will be incubated with cell lysates to allow for covalent labeling of target proteins.

-

Click Chemistry and Enrichment: A biotin tag will be attached to the probe-labeled proteins via click chemistry, followed by enrichment using streptavidin beads.

-

Mass Spectrometry: The enriched proteins will be digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Potential Therapeutic Applications and Toxicological Considerations

The presumed mechanisms of action suggest several potential therapeutic applications for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. Its ability to inhibit enzymes and induce oxidative stress could be harnessed for anticancer therapy. Similarly, its potential to modulate neurotransmitter metabolism through enzyme inhibition could be explored for neurological disorders.

However, the reactivity of hydrazine derivatives also raises toxicological concerns. Phenylhydrazine is a known tumorigenic agent in animal models.[5][6] The formation of reactive metabolites can lead to off-target effects and cellular damage. Therefore, a thorough toxicological evaluation, including genotoxicity and carcinogenicity studies, is essential for any drug development program involving this compound.

Conclusion

While the precise cellular mechanism of action of (3-(Benzyloxy)phenyl)hydrazine hydrochloride remains to be fully elucidated, its chemical structure strongly points towards a role as a covalent enzyme inhibitor and a modulator of cellular redox status. The proposed mechanisms and experimental workflows presented in this guide offer a clear path for future research to unravel its full therapeutic potential and associated risks. A deeper understanding of its molecular interactions is crucial for the rational design of novel therapeutics and for ensuring their safety and efficacy.

References

-

Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. (n.d.). Retrieved from [Link]

-

Carl ROTH. (n.d.). (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8. Retrieved from [Link]

-

PubMed. (1993, March 24). Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase. Retrieved from [Link]

-

PubMed. (1976, December 9). Tumorigenic effects of chronic administration of benzylhydrazine dihydrochloride and phenylhydrazine hydrochloride in Swiss mice. Retrieved from [Link]

-

PubMed. (2015, December). Phenylhydrazine administration accelerates the development of experimental cerebral malaria. Retrieved from [Link]

-

PubMed Central. (2021, July 29). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Retrieved from [Link]

-

Substituted 3-styryl-2-pyrazoline Derivatives as an Antimalaria: Synthesis, in vitro Assay, Molecular Dock. (n.d.). Retrieved from [Link]

-

Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. (n.d.). Retrieved from [Link]

-

OEHHA. (2001, May 2). NO SIGNIFICANT RISK LEVELS (NSRLs) FOR THE PROPOSITION 65 CARCINOGENS PHENYLHYDRAZINE AND. Retrieved from [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010, January 1). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Carl ROTH. (n.d.). (3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g, CAS No. 56468-67-8. Retrieved from [Link]

-

PubMed Central. (2023, July 14). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Retrieved from [Link]

-

PubChem. (n.d.). (3-(Benzyloxy)phenyl)hydrazine. Retrieved from [Link]

-

MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Benzyloxy)phenyl)hydrazine monohydrochloride. Retrieved from [Link]

Sources

- 1. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumorigenic effects of chronic administration of benzylhydrazine dihydrochloride and phenylhydrazine hydrochloride in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Structural Analysis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural analysis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a compound of interest in synthetic chemistry and drug discovery. As a versatile building block, a thorough understanding of its structural features is paramount for its effective application.[1] This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical choices and the interpretation of spectral data, grounded in established chemical principles.

Introduction: The Significance of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, with the chemical formula C₁₃H₁₅ClN₂O, belongs to the substituted phenylhydrazine class of compounds.[1] Phenylhydrazines are crucial reagents in organic synthesis, notably in the Fischer indole synthesis, and are scaffolds for various pharmaceutically active molecules. The presence of the benzyloxy group at the meta-position of the phenyl ring introduces specific steric and electronic effects that influence its reactivity and potential biological activity. Understanding the precise structure of this molecule is therefore critical for designing new synthetic routes and for structure-activity relationship (SAR) studies in drug development.

Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

| Property | Value | Source |

| CAS Number | 56468-67-8 | [1] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.73 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Purity | ≥95% | [3][4] |

Synthesis and Sample Preparation: A Validated Approach

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Experimental Protocol (Hypothetical):

-

Diazotization: 3-Benzyloxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled in an ice bath. The cold diazonium salt solution is then added slowly to the tin(II) chloride solution with vigorous stirring.

-

Isolation: The resulting precipitate, (3-(Benzyloxy)phenyl)hydrazine hydrochloride, is collected by vacuum filtration, washed with a small amount of cold water, and then with a non-polar solvent like diethyl ether to remove any organic impurities.

-

Drying: The product is dried under vacuum to yield the final hydrochloride salt.

Rationale for Protocol: The use of low temperatures during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. Tin(II) chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines. The hydrochloride salt is often preferred for its stability and ease of handling compared to the free base.

Core Structural Analysis: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Sample Preparation: The compound should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -NH-NH₃⁺).

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts for (3-(Benzyloxy)phenyl)hydrazine hydrochloride in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH-NH₃⁺ | 8.0 - 10.0 | Broad singlet | 4H | Exchangeable protons of the hydrazinium group, often broad. |

| Aromatic (Phenyl of Benzyl) | 7.30 - 7.50 | Multiplet | 5H | Protons of the monosubstituted phenyl ring of the benzyl group. |

| Aromatic (Disubstituted Phenyl) | 6.80 - 7.20 | Multiplet | 4H | Protons of the 1,3-disubstituted phenyl ring. |

| -O-CH₂- | ~5.10 | Singlet | 2H | Methylene protons of the benzyl group, appearing as a singlet. |

Expertise in Interpretation: The broadness of the hydrazinium protons is due to chemical exchange and quadrupolar relaxation. The exact chemical shifts of the aromatic protons will depend on the electronic effects of the substituents and can be predicted more accurately using computational methods or by comparison with very similar known compounds.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for (3-(Benzyloxy)phenyl)hydrazine hydrochloride in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-N (Hydrazine attached) | 145 - 150 | Aromatic carbon directly attached to the nitrogen. |

| C-O (Ether linkage) | 158 - 162 | Aromatic carbon bearing the benzyloxy group. |

| Aromatic (Benzyl) | 127 - 137 | Carbons of the monosubstituted phenyl ring. |

| Aromatic (Substituted Phenyl) | 105 - 130 | Other carbons of the 1,3-disubstituted phenyl ring. |

| -O-CH₂- | 69 - 71 | Methylene carbon of the benzyl group. |

Trustworthiness through 2D NMR: To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum will show correlations between coupled protons, aiding in the assignment of the aromatic spin systems. An HSQC spectrum will correlate each proton with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. For the free base, (3-(Benzyloxy)phenyl)hydrazine, the molecular weight is 214.26 g/mol .[5]

Expected Fragmentation Pattern (Electron Ionization - EI):

Caption: Predicted major fragmentation pathways for (3-(Benzyloxy)phenyl)hydrazine.

Authoritative Grounding: The most characteristic fragmentation of benzylic ethers is the cleavage of the C-O bond to form the highly stable tropylium ion at m/z 91. The observation of this intense peak is a strong indicator of the presence of the benzyl group. The peak at m/z 123 would correspond to the remaining portion of the molecule. Further fragmentation of this ion could lead to other characteristic peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for (3-(Benzyloxy)phenyl)hydrazine hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₃⁺ stretch | 2800 - 3200 | Strong, broad |

| -NH bend | 1500 - 1600 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (ether) | 1200 - 1300 (asymmetric) & 1000-1100 (symmetric) | Strong |

| C-N stretch | 1250 - 1350 | Medium |

Insightful Analysis: The broad absorption in the 2800-3200 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium group (-NH₃⁺) of the hydrochloride salt. The presence of strong C-O stretching bands confirms the ether linkage.

X-ray Crystallography (When Applicable)

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding between the hydrazinium cation and the chloride anion. While no crystal structure for this specific compound is publicly available, data from related phenylhydrazinium chlorides show extensive hydrogen bonding networks.

Safety and Handling

(3-(Benzyloxy)phenyl)hydrazine hydrochloride should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[6][7][8]

Conclusion

The structural analysis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride requires a multi-faceted approach, integrating data from NMR, MS, and IR spectroscopy. While direct experimental data for this specific compound is not widely published, a comprehensive structural characterization can be achieved by applying fundamental spectroscopic principles and by drawing analogies from closely related compounds. This guide provides a framework for researchers to confidently approach the structural elucidation of this and similar molecules, ensuring the integrity of their research and development efforts.

References

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Carl ROTH. (n.d.). Carl ROTH. [Link]

-

(3-(Benzyloxy)phenyl)hydrazine. (n.d.). PubChem. Retrieved from [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. (n.d.). Carl ROTH. [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Carl ROTH. (n.d.). Carl ROTH. [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 50 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Carl ROTH. (n.d.). Carl ROTH. [Link]

-

PubChem. (n.d.). (3-(Benzyloxy)phenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. Retrieved from [Link]

Sources

- 1. (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | FB50992 [biosynth.com]

- 2. (3-Benzyloxy-phenyl)-hydrazine hydrochloride | 59146-68-8 [sigmaaldrich.com]

- 3. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 5. (3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-BENZYLOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.dk [fishersci.dk]

Solubility and stability of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. The focus is on establishing robust methodologies for determining its solubility and assessing its chemical stability, critical parameters for any compound advancing through the development pipeline.

Introduction and Physicochemical Overview

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a substituted hydrazine derivative. As a hydrochloride salt, it is expected to exhibit some degree of aqueous solubility. The presence of the benzyloxy group introduces a significant lipophilic character, suggesting that solubility will be highly dependent on the solvent system employed. Understanding these fundamental properties is the first step in developing a viable formulation.[1]

Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

| Property | Value | Source |

| CAS Number | 59146-68-8 | [2] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [2] |

| Molecular Weight | 250.73 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Purity | Typically ≥95% - 96% | [2][3] |

| Computed XLogP3 | 3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Note: Computed properties are derived from the free base form.

Aqueous and Solvent Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] For ionizable compounds such as (3-(Benzyloxy)phenyl)hydrazine hydrochloride, solubility is heavily influenced by pH.[6] Therefore, a comprehensive profile across a range of physiologically relevant pH values and in various organic solvents is essential.

Rationale for Method Selection: The Shake-Flask Method

The equilibrium shake-flask method is considered the "gold standard" for solubility measurement due to its reliability and focus on determining thermodynamic solubility.[6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and relevant data for pre-formulation and biopharmaceutical classification.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a robust solubility assessment.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol for pH-Solubility Profile

This protocol is designed to determine the solubility in aqueous media across a pH range relevant to the Biopharmaceutics Classification System (BCS).[7]

-

Buffer Preparation : Prepare buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

-

Sample Preparation : Add an excess of (3-(Benzyloxy)phenyl)hydrazine hydrochloride to separate vials containing each buffer. "Excess" is critical and should be visually confirmed.

-

Equilibration : Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) for a defined period (e.g., 48-72 hours) to reach equilibrium.[7] The system is at equilibrium when sequential measurements show no significant change in concentration.[7]

-

Phase Separation : After equilibration, separate the undissolved solid from the solution. Centrifugation at a high speed is preferred to avoid loss of material on a filter membrane.

-

Sampling and Analysis : Carefully pipette a known volume of the clear supernatant. Immediately dilute the sample with a suitable mobile phase to prevent precipitation.[7]

-

Quantification : Analyze the diluted samples using a validated stability-indicating HPLC method. The use of HPLC is crucial as it can distinguish the parent compound from any potential degradants, a capability that UV spectrophotometry lacks.[6]

-

Data Reporting : Express solubility in mg/mL.

Table 2: Solubility Data Template for (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

| Solvent System | Temperature (°C) | pH (at end of experiment) | Measured Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 37 ± 1 | [Experimental Data] | |

| Acetate Buffer (pH 4.5) | 37 ± 1 | [Experimental Data] | |

| Phosphate Buffer (pH 6.8) | 37 ± 1 | [Experimental Data] | |

| Water | 25 ± 1 | [Experimental Data] | |

| Ethanol | 25 ± 1 | [Experimental Data] | |

| Methanol | 25 ± 1 | [Experimental Data] | |

| Dichloromethane | 25 ± 1 | [Experimental Data] |

Chemical Stability and Forced Degradation

Assessing the chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its safety and efficacy.[8] Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods.[8][9]

Rationale for Stress Conditions

Forced degradation studies expose the API to conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely destroying the molecule. The conditions outlined below are based on ICH guidelines.[8]

Potential Degradation Pathways

Based on the structure of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, several degradation pathways can be hypothesized. The hydrazine moiety is susceptible to oxidation, potentially leading to the formation of diazenes or cleavage of the N-N bond. The ether linkage could be susceptible to cleavage under harsh acidic conditions.

Caption: Hypothesized Degradation Pathways.

Protocol for Forced Degradation Study

-

Stock Solution Preparation : Prepare a solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., up to 7 days). Neutralize the sample before analysis.[8]

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Treat under the same temperature and time conditions as acid hydrolysis. Neutralize before analysis.[8]

-

Oxidative Degradation : Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature, protected from light.

-

Photostability : Expose the solid compound and a solution of the compound to a controlled light source, ensuring exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[8] A dark control sample must be stored under the same conditions but protected from light.

-

Thermal Degradation : Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven.

-

Analysis : All stressed samples, along with an unstressed control, should be analyzed by a validated stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Safety and Handling Precautions

Hydrazine derivatives must be handled with care due to their potential toxicity.[10] Phenylhydrazine hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[11]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound may be sensitive to air and light, so storage under an inert atmosphere and protection from light is recommended.[13]

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. By employing robust, well-established methodologies such as the shake-flask method for solubility and a structured forced degradation study, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. Adherence to these protocols will ensure a thorough understanding of the compound's fundamental physicochemical properties, paving the way for successful formulation and stability profiling.

References

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8. [Link]

-

PubChem, National Institutes of Health. (3-(Benzyloxy)phenyl)hydrazine | C13H14N2O. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based classification. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Pharma Beginners. Stability Study Protocol and Specification - SOP. [Link]

-

International Journal of Pharmaceutical and Medicinal Research. Stability Testing of Pharmaceutical Products. [Link]

-

IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

-

ResearchGate. STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

-

PubChem, National Institutes of Health. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride. [Link]

-

MDPI. Cometabolic Biodegradation of Hydrazine by Chlorella vulgaris–Bacillus Extremophilic Consortia: Synergistic Potential for Space and Industry. [Link]

-

NASA Technical Reports Server. Long-Time Dynamic Compatibility of Elastomeric Materials With Hydrazine. [Link]

-

NASA Technical Reports Server (NTRS). Sensitive, Selective Test For Hydrazines. [Link]

-

Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE AR - Safety Data Sheet. [Link]

-

Ottokemi. 4-(Benzyloxy)phenylhydrazine hydrochloride, 95% 52068-30-1 India. [Link]

-

National Institutes of Health (NIH). Hydrazine Toxicology - StatPearls. [Link]

-

PubMed, National Institutes of Health. Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. [Link]

-

MDPI. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. [Link]

-

Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE | 59-88-1. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. (3-Benzyloxy-phenyl)-hydrazine hydrochloride | 59146-68-8 [sigmaaldrich.com]

- 3. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. (3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmajournal.net [pharmajournal.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.dk [fishersci.dk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, a substituted phenylhydrazine derivative, is emerging as a compound of significant interest in pharmaceutical research. Its structural features suggest a potential for diverse biological activities, positioning it as a versatile scaffold for the development of novel therapeutic agents. Preliminary studies and research on analogous compounds indicate promising applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the current understanding of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, including its chemical properties, synthesis, and putative mechanisms of action. Furthermore, it outlines detailed experimental protocols for its investigation as an anticancer, antimicrobial, and neuroprotective agent, offering a foundational resource for researchers seeking to explore its therapeutic applications.

Introduction: The Therapeutic Promise of Phenylhydrazine Scaffolds

Phenylhydrazine and its derivatives have a long history in medicinal chemistry, with early discoveries leading to the development of antipyretic drugs.[1] The core structure, characterized by a phenyl ring attached to a hydrazine moiety, provides a unique combination of reactivity and biological interaction. The hydrazine group can form covalent bonds with carbonyl compounds, a property that underpins its role in biochemical assays and contributes to its mechanism of action in certain biological contexts.[2]

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, with the chemical formula C₁₃H₁₅ClN₂O, is a white to off-white crystalline powder soluble in polar solvents.[2] The presence of the benzyloxy group at the meta-position of the phenyl ring is a key structural feature. This bulky, lipophilic group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross biological membranes and interact with specific protein targets.

Research into compounds with similar benzyloxy substitutions has revealed potent biological effects, particularly in the realm of neuroprotection, where they have been identified as highly potent monoamine oxidase B (MAO-B) inhibitors.[3] This guide will delve into the specific therapeutic avenues that have been suggested for (3-(Benzyloxy)phenyl)hydrazine hydrochloride, namely its potential as an anticancer, antimicrobial, and neuroprotective agent.

Potential Therapeutic Applications

Anticancer Activity

The proliferation of cancer cells is often driven by aberrant signaling pathways, and small molecules that can modulate these pathways are of great interest as potential chemotherapeutics. While direct studies on the anticancer activity of (3-(Benzyloxy)phenyl)hydrazine hydrochloride are not extensively published, research on related phenylhydrazine derivatives provides a strong rationale for its investigation in oncology.

Putative Mechanism of Action: The anticancer effects of phenylhydrazine derivatives are thought to be multifactorial. One proposed mechanism involves the induction of oxidative stress within cancer cells. The metabolism of phenylhydrazines can generate reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[2] Additionally, the hydrazine moiety's ability to react with cellular aldehydes and ketones may disrupt critical metabolic pathways. For some phenylhydrazine derivatives, interaction with the cell membrane and potential for DNA alkylation have also been suggested as contributing to their cytotoxic effects.

Derivatives of phenylhydrazine have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7).[4][5] These studies have demonstrated that structural modifications to the phenyl ring significantly impact cytotoxic potency.

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Phenylhydrazine derivatives have emerged as a promising class of compounds in this area.

Putative Mechanism of Action: The antimicrobial and antifungal activities of phenylhydrazines are likely linked to their ability to interfere with essential cellular processes in microorganisms. The formation of hydrazones with key aldehydes and ketones in bacterial or fungal metabolic pathways could disrupt energy production or cell wall synthesis. Furthermore, the induction of oxidative stress, as seen in their anticancer activity, could also contribute to their antimicrobial effects.

Studies on N'-phenylhydrazides have demonstrated their potential as antifungal agents, particularly against Candida albicans.[6] Moreover, specific cyanophenylhydrazine derivatives have shown potent inhibitory activity against multidrug-resistant bacteria such as carbapenem-resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7]

Neuroprotective Effects

Perhaps the most compelling therapeutic application for (3-(Benzyloxy)phenyl)hydrazine hydrochloride lies in the field of neurodegenerative diseases, particularly Parkinson's disease. The presence of the benzyloxy group is a key indicator of its potential as a monoamine oxidase B (MAO-B) inhibitor.

Putative Mechanism of Action: Monoamine oxidase B is a key enzyme responsible for the degradation of dopamine in the brain. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, resulting in the characteristic motor symptoms. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synapse and alleviating symptoms.

Several studies have highlighted that small molecules with benzyloxy substitutions are potent and selective MAO-B inhibitors.[3] These inhibitors have demonstrated neuroprotective effects in cellular models of Parkinson's disease, protecting neuronal cells from toxins that induce apoptosis. The neuroprotective effects are not only attributed to the preservation of dopamine levels but also to the reduction of oxidative stress that accompanies MAO-B activity. The antidepressant phenelzine, a hydrazine derivative, has also been shown to have neuroprotective properties through various mechanisms, including the sequestration of reactive aldehydes.[8][9]

Synthesis and Characterization

The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is typically achieved through a two-step process.

Synthesis Workflow

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile chemical intermediate of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive hydrazine moiety with a benzyloxy-substituted phenyl ring, make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly indoles. This technical guide provides a comprehensive review of the synthesis, purification, characterization, and key applications of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, with a special focus on its utility in the Fischer indole synthesis and the subsequent biological evaluation of its derivatives.

Introduction

The quest for novel therapeutic agents has led to an increased focus on the design and synthesis of complex molecular architectures. Phenylhydrazine derivatives have long been recognized as crucial building blocks in this endeavor, primarily due to their role in the construction of indole scaffolds, a privileged structure in numerous biologically active compounds. Among these, (3-(Benzyloxy)phenyl)hydrazine hydrochloride has emerged as a particularly useful reagent, offering a strategic point of diversification for the synthesis of targeted molecules with potential applications in oncology, infectious diseases, and neurology. This guide aims to serve as a detailed resource for researchers, providing both theoretical insights and practical protocols for the effective utilization of this compound.

I. Chemical and Physical Properties

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is an organic salt with the chemical formula C₁₃H₁₅ClN₂O.[1] It typically presents as a white to off-white crystalline powder.[1]

Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 204-206 °C | [1] |

| Boiling Point | ~438.5 °C at 760 mmHg | [1] |

| Solubility | Soluble in polar solvents like water and ethanol | [1] |

| CAS Numbers | 56468-67-8, 59146-68-8 | [2] |

It is important to note that two CAS numbers, 56468-67-8 and 59146-68-8, are frequently associated with this compound in various chemical databases and supplier catalogs.[2] Researchers should be aware of this dual identification when sourcing the material.

II. Synthesis and Purification

The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is most commonly achieved through a two-step process starting from 3-benzyloxyaniline. This method involves the diazotization of the aniline followed by reduction of the resulting diazonium salt.

Diagram: Synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Caption: General synthesis pathway for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Step-by-Step Synthesis Protocol (Adapted from a similar procedure for the 4-isomer):

Materials:

-

3-Benzyloxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

-

Diethyl Ether

Procedure:

-

Diazotization:

-

Suspend 3-benzyloxyaniline in a mixture of concentrated HCl and water in a flask equipped with a magnetic stirrer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

The precipitated (3-(Benzyloxy)phenyl)hydrazine hydrochloride is collected by vacuum filtration.

-

The crude product is washed with a small amount of cold ethanol followed by diethyl ether to remove impurities.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[2] The crude hydrochloride can be dissolved in a minimal amount of hot water, treated with activated charcoal to remove colored impurities, filtered, and then reprecipitated by the addition of concentrated HCl and cooling.[2]

-

III. Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for (3-(Benzyloxy)phenyl)hydrazine hydrochloride

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the benzyloxy and phenyl rings (multiple signals in the 6.8-7.5 ppm range), a singlet for the benzylic CH₂ group (~5.0 ppm), and broad signals for the hydrazine protons (NH and NH₂). |

| ¹³C NMR | Aromatic carbons (signals in the 110-160 ppm range), a signal for the benzylic carbon (~70 ppm). |

| FTIR (cm⁻¹) | N-H stretching vibrations (broad bands in the 3200-3400 cm⁻¹ region), C-H stretching of aromatic and benzylic groups (~3000-3100 cm⁻¹ and ~2850-2950 cm⁻¹, respectively), C=C stretching of aromatic rings (~1450-1600 cm⁻¹), and C-O stretching of the ether linkage (~1250 cm⁻¹). |

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 215.12. |

IV. Reactivity and Key Applications

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety.

Diagram: Key Reactions of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Caption: Important chemical transformations of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Fischer Indole Synthesis

The most prominent application of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the phenylhydrazine and an aldehyde or ketone.

Materials:

-

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

Hydrazone Formation:

-

Dissolve (3-(Benzyloxy)phenyl)hydrazine hydrochloride in a mixture of ethanol and glacial acetic acid.

-

To this solution, add pyruvic acid dropwise with stirring.

-

The reaction mixture is typically stirred at room temperature for 1-2 hours to allow for the formation of the corresponding hydrazone.

-

-

Indolization:

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The acid catalyst facilitates a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the indole ring.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

-

The crude 6-benzyloxyindole-2-carboxylic acid can be purified by recrystallization.

-

Decarboxylation to afford 6-benzyloxyindole can be achieved by heating the carboxylic acid in a high-boiling solvent like quinoline with a copper catalyst.

-

V. Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, and (3-(Benzyloxy)phenyl)hydrazine hydrochloride provides a direct route to 6-benzyloxy-substituted indoles. The benzyloxy group can serve as a handle for further functionalization or as a key pharmacophoric element.

Antitumor Activity

Derivatives of 6-benzyloxyindole have shown promise as anticancer agents. For instance, certain annulated indoles have demonstrated potent antiproliferative effects in leukemia cell lines. These compounds can induce DNA cleavage and apoptosis, highlighting the potential of this scaffold in oncology research.

Antibacterial and Antifungal Properties